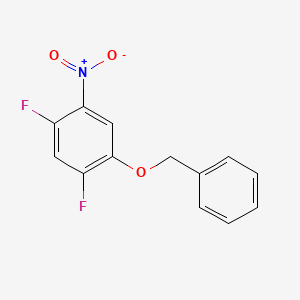

1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-difluoro-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYRDPKOZGWJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250458 | |

| Record name | 1,5-Difluoro-2-nitro-4-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-40-6 | |

| Record name | 1,5-Difluoro-2-nitro-4-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Difluoro-2-nitro-4-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 2,4 Difluoro 5 Nitrobenzene

Pioneering Synthetic Routes

The construction of the target molecule can be approached through several strategic pathways, with the final key step typically being the formation of the aryl ether bond. The choice of strategy depends on the availability of starting materials and the desired efficiency and selectivity of the synthesis.

The most direct and commonly employed method for synthesizing 1-(benzyloxy)-2,4-difluoro-5-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. vapourtec.com This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile, which displaces a leaving group. vapourtec.com For this specific target compound, the reaction typically proceeds between a fluorinated nitrobenzene precursor, such as 2,4-difluoronitrobenzene (B147775), and benzyl (B1604629) alcohol in the presence of a base.

The aromatic ring of 2,4-difluoronitrobenzene is rendered electron-deficient by the strongly electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. vapourtec.com Both fluorine atoms are potential leaving groups. The reaction with benzyl alcohol, facilitated by a non-nucleophilic base, can lead to a mixture of products, including the desired ortho-substituted product (this compound), the para-substituted isomer, and a disubstituted product. acs.org

Research has demonstrated that the regioselectivity of this SNAr reaction is highly dependent on the solvent used. acs.orgacs.org A key development has been the use of nonpolar solvents to achieve high regioselectivity for the desired ortho-substitution product. acs.orgacs.org This approach provides a practical method for selectively synthesizing the target compound while minimizing the formation of the isomeric para-product. acs.org

| Solvent | Base | Temperature (°C) | Ortho:Para Ratio | Disubstituted (%) |

| Toluene (B28343) | K₂CO₃ | 110 | >95:5 | <2 |

| Dioxane | K₂CO₃ | 100 | 85:15 | 5 |

| Acetonitrile | K₂CO₃ | 80 | 70:30 | 10 |

| DMF | K₂CO₃ | 100 | 60:40 | 15 |

This interactive table summarizes the effect of solvent polarity on the regioselectivity of the SNAr reaction between 2,4-difluoronitrobenzene and benzyl alcohol, based on findings that highlight the efficacy of nonpolar solvents in favoring ortho-substitution. acs.org

While less direct than SNAr for this specific target, advanced synthetic strategies like Directed ortho-Metalation (DoM) and Halogen-Dance reactions offer powerful tools for constructing highly substituted benzene (B151609) rings that could serve as precursors.

Directed ortho-Metalation (DoM) is a technique for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing the base to remove a proton from the adjacent position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium species that can then react with an electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org In a hypothetical route to a precursor for the target molecule, a benzyloxy or fluoro group could act as a DMG to guide the introduction of another functional group at a specific ortho position.

Halogen-Dance (HD) reactions involve the base-induced intramolecular migration of a halogen atom on an aromatic or heterocyclic ring. clockss.orgresearchgate.net This rearrangement, also known as halogen scrambling, can be a useful tool for synthesizing specific substitution patterns that are difficult to access through classical methods. clockss.orgresearchgate.netkobe-u.ac.jp The reaction typically proceeds via a series of deprotonation and halogen-lithium exchange steps. kobe-u.ac.jp This methodology could potentially be employed to rearrange the halogen atoms on a polysubstituted benzene precursor to achieve the desired 2,4-difluoro arrangement before subsequent nitration or etherification steps.

One common industrial method involves the reaction of 2,4-dichloronitrobenzene with potassium fluoride (B91410) in the presence of a solvent like dimethyl sulfone. google.com This is a halogen exchange (Halex) reaction where the more reactive chlorine atoms are displaced by fluoride ions. The efficiency of this fluorination can be influenced by the reaction temperature and the choice of solvent or phase transfer catalyst. google.com

Alternatively, the controlled nitration of 1,3-difluorobenzene can be used. However, electrophilic nitration of substituted benzenes can often lead to mixtures of isomers, requiring careful control of reaction conditions to achieve the desired regioselectivity for 2,4-difluoronitrobenzene. Further functionalization, such as the chlorination of 2,4-difluoronitrobenzene to produce 3,5-dichloro-2,4-difluoronitrobenzene, demonstrates how additional functional groups can be strategically introduced onto the activated ring system. google.com

Mechanistic Aspects of Key Synthetic Steps

Understanding the underlying mechanisms of the synthetic steps is crucial for optimizing reaction conditions and controlling the product distribution.

In the SNAr synthesis of this compound from 2,4-difluoronitrobenzene, the key challenge is controlling regioselectivity. The nitro group strongly activates both the ortho (C-1) and para (C-4) positions to nucleophilic attack. The relative reactivity of these two positions is influenced by several factors. acs.org

The fluorine atom ortho to the nitro group is generally more activated due to the powerful inductive and resonance electron-withdrawing effects of the nitro group being most pronounced at the adjacent position. However, reactions in polar aprotic solvents often yield significant amounts of the para-substituted isomer. acs.org The breakthrough in achieving high ortho-selectivity came from the discovery that nonpolar solvents favor the formation of this compound. acs.orgacs.org This solvent effect suggests a specific stabilization of the transition state leading to the ortho product over the transition state for para-substitution. acs.org

The mechanism of the SNAr reaction proceeds through a two-stage addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. vapourtec.com The regioselectivity observed in nonpolar solvents is attributed to the stabilization of the transition state leading to the ortho-Meisenheimer complex. acs.orgacs.org

It has been proposed that the reaction in a nonpolar solvent proceeds through a six-membered polar transition state. acs.orgacs.org In this model, the cation associated with the benzyl alkoxide (e.g., K⁺ from K₂CO₃) coordinates with both the oxygen of the incoming nucleophile and an oxygen atom of the ortho-nitro group. This chelation effect pre-organizes the reactants and preferentially stabilizes the transition state for attack at the ortho position. This stabilization is more significant in a nonpolar solvent where the ionic interactions are stronger and less shielded by solvent molecules. In polar solvents, the ions are well-solvated, diminishing this chelating effect and leading to a mixture of ortho and para products based more on the intrinsic electronic activation of the positions. acs.org

Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are profoundly influenced by several key reaction parameters. A systematic evaluation and optimization of these parameters are crucial for maximizing product yield and purity while minimizing the formation of unwanted byproducts.

The choice of solvent is a critical factor in the nucleophilic aromatic substitution (SNAr) reaction used to synthesize this compound. The polarity of the solvent can significantly impact the reaction's regioselectivity and the formation of disubstituted byproducts.

While polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed in SNAr reactions due to their ability to dissolve a wide range of organic compounds and stabilize polar intermediates, research on the closely related reaction between 2,4-difluoronitrobenzene and benzyl alcohol has shown that nonpolar solvents can offer superior regioselectivity. acs.orgsemanticscholar.org In this analogous reaction, an increase in solvent polarity was found to correlate with a higher formation of the disubstituted product. acs.org

A screening of various solvents for the reaction of 2,4-difluoronitrobenzene with benzyl alcohol demonstrated that toluene, a relatively nonpolar solvent, provided the highest selectivity for the desired ortho-substituted product, with minimal formation of the disubstituted byproduct. acs.org This suggests that in nonpolar solvents, the formation of a six-membered polar transition state is favored, leading to enhanced regioselectivity. acs.orgsemanticscholar.org

Below is an interactive data table summarizing the effect of different solvents on the product distribution in the SNAr reaction between 2,4-difluoronitrobenzene and benzyl alcohol, which serves as a model for the synthesis of this compound.

Data adapted from a study on the regioselective SNAr reaction of 2,4-difluoronitrobenzene with benzyl alcohol. acs.org

In the synthesis of this compound via an SNAr reaction, the choice of base is crucial for the deprotonation of the nucleophile, in this case, benzyl alcohol. Potassium carbonate (K₂CO₃) is a commonly used mild base in such reactions. whiterose.ac.ukfishersci.co.ukthieme-connect.com

The role of potassium carbonate is to generate the benzyl alkoxide in situ. This is achieved by deprotonating the hydroxyl group of benzyl alcohol, thereby increasing its nucleophilicity. The resulting alkoxide is a much more potent nucleophile than the neutral alcohol, enabling it to attack the electron-deficient aromatic ring of the difluoronitrobenzene derivative. The use of a mild base like potassium carbonate is often preferred to prevent potential side reactions that can occur with stronger bases.

The general mechanism involves the following steps:

Deprotonation of the Nucleophile: Potassium carbonate abstracts a proton from benzyl alcohol to form the potassium benzyl alkoxide.

Nucleophilic Attack: The benzyl alkoxide attacks the carbon atom bearing a fluorine atom on the difluoronitrobenzene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the final product, this compound.

The choice of a non-nucleophilic base is important to avoid competition with the desired nucleophile. Potassium carbonate serves this purpose effectively.

Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the yield and purity of this compound. Generally, increasing the reaction temperature can lead to a faster reaction rate. However, excessively high temperatures can also promote the formation of undesired byproducts, such as the disubstituted product, and can lead to decomposition of the starting materials or the final product.

For SNAr reactions, a moderate temperature is often optimal. For instance, in the related synthesis of aniline (B41778) derivatives via SNAr, reactions are often heated to reflux for 8-24 hours. fishersci.co.uk The optimal temperature will depend on the specific solvent and reactants used.

Scalability Considerations for Research-Scale Synthesis

Scaling up the synthesis of this compound from a laboratory to a research scale (e.g., tens to hundreds of grams) introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

One of the primary considerations is heat management . SNAr reactions can be exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized overheating, which may increase the rate of side reactions and pose a safety risk. Therefore, careful control of the reaction temperature through efficient stirring and external cooling is crucial.

Mixing efficiency is another critical factor. Inadequate mixing can lead to localized high concentrations of reactants, which can promote the formation of byproducts. As the reaction volume increases, ensuring homogenous mixing becomes more difficult. The use of appropriate stirring mechanisms and reactor geometries is important to maintain a uniform reaction environment.

The addition rate of reagents also becomes more critical on a larger scale. For instance, the slow addition of the base or the limiting reagent can help to control the reaction rate and temperature, thereby minimizing the formation of impurities.

Finally, work-up and purification procedures need to be adapted for larger quantities. Extraction and filtration processes may need to be modified to handle larger volumes, and chromatographic purification, which may be feasible on a small scale, might become impractical. Alternative purification methods such as recrystallization may need to be developed and optimized for the desired scale. The use of continuous flow reactors can also be considered for larger-scale synthesis as they offer better control over reaction parameters and can improve safety and efficiency. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 Benzyloxy 2,4 Difluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Chemistry of the Fluorine Atoms

The presence of the strongly electron-withdrawing nitro group significantly activates the benzene (B151609) ring of 1-(benzyloxy)-2,4-difluoro-5-nitrobenzene towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, making the two fluorine atoms at positions 2 and 4 prime targets for displacement by nucleophiles.

Preferential Displacement of Fluoro over Nitro Groups in Related Aromatic Systems

In nucleophilic aromatic substitution reactions of nitro-substituted haloarenes, halogens are excellent leaving groups. The C-F bond, while strong, is readily cleaved in activated aromatic systems. The fluoride (B91410) ion is a comparatively good leaving group in the context of SNAr because its high electronegativity contributes to the polarization of the C-F bond and stabilizes the departing anion. In systems containing both fluoro and nitro substituents on an activated aromatic ring, the displacement of a fluoride ion is kinetically and thermodynamically more favorable than the displacement of the nitro group. The nitro group's primary role is to activate the ring to attack, rather than to act as a leaving group itself.

For the analogous compound, 2,4-difluoronitrobenzene (B147775), studies have shown that the fluorine atom at the 4-position (para to the nitro group) is generally more susceptible to nucleophilic attack than the fluorine at the 2-position (ortho to the nitro group). This preference is attributed to the superior ability of the para position to stabilize the intermediate Meisenheimer complex through resonance. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, such as the solvent. For instance, in the reaction of 2,4-difluoronitrobenzene with benzyl (B1604629) alcohol, a high degree of ortho-selectivity can be achieved in nonpolar solvents like toluene (B28343), whereas more polar solvents tend to favor the formation of the para-substituted product and can also lead to disubstitution. niscpr.res.in

Table 1: Regioselectivity in the SNAr Reaction of 2,4-Difluoronitrobenzene with Benzyl Alcohol niscpr.res.in

| Solvent | Ortho Product (%) | Para Product (%) | Disubstituted Product (%) |

| Toluene | >98 | <3 | 1.7 |

| Dichloromethane | ~60 | ~35 | ~5 |

| Acetonitrile | ~40 | ~40 | ~20 |

| Dimethylformamide | ~30 | ~50 | ~20 |

This interactive table demonstrates the effect of solvent polarity on the regioselectivity of the reaction.

Given the structural similarity, it is expected that this compound would exhibit similar reactivity, with the fluorine at the 4-position being the more reactive site for nucleophilic displacement, although this can be modulated by reaction conditions.

Reactivity with Diverse Nucleophiles (e.g., amines)

This compound is expected to react with a wide range of nucleophiles, including amines, alkoxides, and thiolates. Amines, in particular, are common nucleophiles in SNAr reactions. The reaction with a primary or secondary amine would lead to the corresponding N-substituted aminonitrobenzene derivative.

Kinetic studies on the reactions of similar compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, show that these reactions can be catalyzed by a second molecule of the amine, which acts as a base to facilitate the removal of a proton in the intermediate Meisenheimer complex. rsc.org The reactivity is also dependent on the basicity of the amine nucleophile. bldpharm.com

Mechanistic Insights into Competition between Vicarious Nucleophilic Substitution of Hydrogen (VNS) and SNAr

In addition to the classical SNAr pathway involving the displacement of a leaving group, nitroaromatic compounds can also undergo Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile. VNS reactions typically occur with carbanions that possess a leaving group on the nucleophilic carbon.

The competition between SNAr and VNS is a known phenomenon in halonitroarenes. researchgate.netresearchgate.net Generally, the addition of a nucleophile to a carbon atom bearing a hydrogen is kinetically faster than the addition to a carbon bearing a halogen. researchgate.net However, for the VNS reaction to proceed to completion, the resulting intermediate σH-adduct must undergo a base-induced β-elimination of a small molecule (like HCl from a chloromethyl carbanion). If this elimination is not efficient, the formation of the σH-adduct can be reversible, and the slower, but often irreversible, SNAr pathway will dominate. researchgate.net

In the case of 2- or 4-fluoronitrobenzenes, the SNAr of the fluorine atom is generally a very efficient process, making it a strong competitor to the VNS pathway. nih.gov The rate of VNS relative to SNAr has been shown to be dependent on the base concentration, which influences the rate of the β-elimination step in the VNS mechanism. researchgate.net For a substrate like this compound, with two highly activated fluorine atoms, SNAr is expected to be the predominant reaction pathway with most common nucleophiles. VNS might become competitive only with specialized carbanions under specific basic conditions.

Reactivity of the Nitro Group

The nitro group in this compound has a dual role. It strongly activates the aromatic ring for nucleophilic substitution, and it can itself undergo chemical transformations, most notably reduction.

Reductive Transformations of Aromatic Nitro Functions

The reduction of an aromatic nitro group is a common and synthetically useful transformation, typically yielding the corresponding aniline (B41778). A variety of reducing agents can accomplish this conversion. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Conditions | Selectivity Notes |

| Catalytic Hydrogenation (H2/Pd-C, PtO2, Raney Ni) | Varies (pressure, temperature) | Can also reduce other functional groups like alkenes, alkynes, and sometimes benzyl ethers. nih.gov |

| Metal/Acid (Fe/HCl, Sn/HCl, Zn/HCl) | Acidic conditions | A classic and robust method. |

| Catalytic Transfer Hydrogenation (e.g., Hydrazine (B178648), Ammonium (B1175870) formate) | Metal catalyst (e.g., Pd/C, Ni-B) | Often milder than high-pressure hydrogenation and can offer better selectivity. researchgate.netbit.edu.cn |

| Sodium Dithionite (Na2S2O4) | Aqueous or mixed aqueous/organic solvent | A mild reducing agent. |

When selecting a method for the reduction of the nitro group in this compound, the presence of the other functional groups must be considered. Catalytic hydrogenation, a very common method, carries the risk of hydrogenolysis of the benzyloxy group, which would cleave the ether linkage to produce a phenol (B47542). researchgate.net Therefore, milder methods or those known to be compatible with benzyl ethers are preferable.

Catalytic transfer hydrogenation using reagents like hydrazine hydrate (B1144303) or ammonium formate (B1220265) in the presence of a catalyst such as palladium on carbon (Pd/C) or a nickel-boron (Ni-B) catalyst can be a good alternative. researchgate.netbit.edu.cn These methods often proceed under milder conditions and can be more selective. Another option is the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, which is a classic method for nitro group reduction and is generally compatible with aryl halides and ethers. wikipedia.org A patent for the preparation of 2,4-difluoroaniline (B146603) from 2,4-difluoro-5-chloronitrobenzene describes a catalytic hydrogenation step using a palladium on carbon catalyst, which effectively reduces the nitro group while leaving the fluoro and chloro substituents intact. google.com This suggests that catalytic hydrogenation can be selective for the nitro group in the presence of halogens.

Role of the Nitro Group in Activating the Aromatic Ring for Nucleophilic Attack

The strong electron-withdrawing nature of the nitro group is paramount to the reactivity of the fluorine atoms in SNAr reactions. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic substitution. This activation is achieved through two main effects:

Inductive Effect: The electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the aromatic ring through the sigma bond framework. This makes the ring carbons more electrophilic and susceptible to attack by a nucleophile.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer complex, the intermediate formed during the nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack, as it allows for resonance structures where the negative charge is placed on one of the oxygen atoms of the nitro group.

In this compound, the nitro group is para to the fluorine at C-4 and ortho to the fluorine at C-2. This positioning provides significant resonance stabilization for the Meisenheimer intermediates formed upon nucleophilic attack at either of these positions, thereby facilitating the SNAr reaction.

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound is a key functional group that can undergo several transformations. These reactions primarily involve the cleavage of the ether bond, radical processes at the benzylic carbon, and oxidative degradation.

Cleavage and Deprotection Strategies of the Aryl Ether

Acidic Cleavage: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. libretexts.org A subsequent nucleophilic attack by the halide ion on the benzylic carbon (an SN1 or SN2 pathway) breaks the C-O bond. libretexts.org The SN1 pathway is favored for benzylic ethers due to the stability of the resulting benzyl carbocation. libretexts.org However, the strongly deactivating nature of the nitro- and difluoro-substituted aromatic ring in this specific molecule makes the Ar-O bond particularly robust, and harsh conditions may be required.

Reductive Cleavage: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers. organic-chemistry.org This process typically employs a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org This method is often preferred due to its high yield and clean reaction profile, which avoids the use of harsh acidic or oxidative reagents that could affect the nitro group. acs.orgmpg.de

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. This approach is discussed in more detail in section 3.3.3.

The rate of ether cleavage can be significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and fluoro groups present in the title compound, generally increase the rate of nucleophilic cleavage reactions. acs.org

| Method | Typical Reagents | General Mechanism | Applicability Notes |

|---|---|---|---|

| Acidic Cleavage | HBr, HI | Protonation of ether oxygen followed by SN1/SN2 nucleophilic attack by halide. libretexts.org | Requires strong acids; may not be suitable for acid-sensitive substrates. organic-chemistry.org |

| Catalytic Hydrogenolysis | H2, Pd/C | Reductive cleavage of the C-O bond on a catalyst surface. | Mild conditions, but incompatible with other reducible groups like alkenes or alkynes. acs.org |

| Oxidative Cleavage | DDQ, Nitroxyl (B88944) radicals | Oxidation at the benzylic position followed by hydrolysis. organic-chemistry.org | Offers an alternative when reductive methods are unsuitable. |

Radical Chemistry of Benzyloxyl Moieties and Hydrogen Abstraction Processes

The benzylic position—the carbon atom of the methylene (B1212753) (-CH₂) group—is a site of enhanced reactivity due to its proximity to the phenyl ring of the benzyloxy group. wikipedia.org This reactivity is primarily attributed to the relative weakness of the benzylic C-H bonds and the resonance stabilization of the resulting benzylic radical. wikipedia.orgmasterorganicchemistry.com

The bond dissociation energy for a benzylic C-H bond in a compound like toluene is significantly lower than that of C-H bonds in alkanes, making hydrogen abstraction by radical initiators a more favorable process. wikipedia.org When a hydrogen atom is abstracted from the benzylic carbon of this compound, a benzyl radical is formed. This radical intermediate is stabilized by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. masterorganicchemistry.comfiveable.me This resonance stabilization lowers the energy of the radical, making it a relatively stable and persistent intermediate in radical reactions. fiveable.me

These benzylic radicals are key intermediates in various chemical processes, including autoxidation and certain halogenation reactions. masterorganicchemistry.comfiveable.me For instance, in the presence of oxygen, the benzyl radical can react to form a benzylperoxy radical, initiating a cascade of oxidative degradation reactions. nih.gov

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Reason for Relative Stability/Instability |

|---|---|---|

| Primary Alkyl (R-CH2–H) | ~101 | No resonance stabilization of the resulting radical. |

| Benzylic (C6H5CH2–H) | ~88-90 | The resulting radical is stabilized by resonance with the benzene ring. wikipedia.org |

| Phenyl (C6H5–H) | ~111 | The radical is on an sp² hybridized carbon, which is less stable. masterorganicchemistry.com |

Oxidative Degradation Pathways of the Benzyloxy Group

The benzyloxy group can be removed through oxidative cleavage, which offers an alternative to the more common hydrogenolysis or acid-catalyzed methods. organic-chemistry.org These oxidative pathways typically involve the conversion of the benzylic methylene group into a carbonyl or a related species, which facilitates the cleavage of the ether bond.

One common method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org While particularly effective for p-methoxybenzyl (PMB) ethers, recent developments have enabled the use of DDQ for simple benzyl ethers, often assisted by visible light photocatalysis. organic-chemistry.orgorgsyn.org The mechanism is believed to proceed via a single-electron transfer (SET) from the ether to the oxidant, or via hydride abstraction from the benzylic position, ultimately forming a resonance-stabilized benzylic cation. This intermediate is then trapped by water to form a hemiacetal, which readily decomposes to the corresponding phenol and benzaldehyde.

Another modern approach utilizes nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.govorganic-chemistry.org This system is highly effective for the oxidative deprotection of benzyl groups under mild, ambient conditions and is tolerant of many functional groups that are sensitive to hydrogenation. nih.govorganic-chemistry.org The reaction proceeds via oxidation of the nitroxyl radical to a more potent oxoammonium salt, which then performs the oxidation at the benzylic position. organic-chemistry.org

| Oxidative System | Key Reagent(s) | Conditions | Advantages |

|---|---|---|---|

| DDQ Oxidation | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stoichiometric or catalytic, often with visible light. acs.orgorgsyn.org | Effective for electron-rich systems; mild conditions with photocatalysis. |

| Nitroxyl Radical Catalysis | TEMPO or derivatives + a co-oxidant (e.g., PIFA) | Catalytic, ambient temperature. nih.govorganic-chemistry.org | High functional group tolerance, avoids harsh reagents. organic-chemistry.org |

| Permanganate/Chromate Oxidation | KMnO4, CrO3 | Harsh, strongly oxidizing. | Powerful, but lacks selectivity; will oxidize the benzylic position to a carboxylic acid. wikipedia.org |

Electrophilic Aromatic Substitution Patterns on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. msu.edu The feasibility and regioselectivity of such a reaction on the substituted benzene ring of this compound are governed by the combined electronic effects of the three existing substituents: the benzyloxy group, the two fluorine atoms, and the nitro group. wikipedia.org

The available positions for substitution on the ring are C-3 and C-6. To predict the outcome, the directing effects of each substituent must be analyzed:

Benzyloxy Group (-OCH₂C₆H₅) at C-1: This is an alkoxy group, which is strongly activating and an ortho, para-director. libretexts.org It activates the ring by donating electron density through resonance (+M effect), stabilizing the carbocation intermediate (arenium ion) formed during the attack. organicchemistrytutor.com It directs incoming electrophiles to positions 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, the benzyloxy group strongly directs towards position 6.

The fluorine at C-2 directs to positions 1 (substituted), 3, and 5 (substituted). Thus, it directs towards position 3.

The fluorine at C-4 directs to positions 3, 5 (substituted), and 1 (substituted). Thus, it also directs towards position 3.

Nitro Group (-NO₂) at C-5: The nitro group is a powerful deactivating group due to both a strong inductive (-I) and resonance (-M) electron-withdrawing effect. youtube.com It is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. organicchemistrytutor.comyoutube.com The positions meta to C-5 are C-1 (substituted) and C-3. Therefore, the nitro group directs towards position 3.

The benzene ring in this compound is heavily deactivated towards electrophilic aromatic substitution. The strong deactivating effects of the two fluorine atoms and, most significantly, the nitro group, withdraw substantial electron density from the ring, making it a poor nucleophile. youtube.com While the benzyloxy group is activating, its effect is likely insufficient to overcome the combined deactivation of the other three groups. Consequently, forcing conditions (high temperatures, strong catalysts) would be required for any EAS reaction to proceed at a reasonable rate. msu.edumsu.edu

Regarding regioselectivity, there is a conflict between the directing effects. The activating benzyloxy group directs to C-6, while the two deactivating fluoro groups and the strongly deactivating nitro group all direct to C-3. In cases of competing directing effects, the most powerful activating group typically governs the position of substitution. However, the unanimity of three substituents directing to C-3, combined with potential steric hindrance at C-6 from the adjacent benzyloxy group, makes C-3 a plausible, if not probable, site of substitution, should the reaction occur at all. The extreme deactivation of the ring remains the overriding factor, making such substitutions synthetically challenging.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| -OCH₂C₆H₅ (Benzyloxy) | C-1 | Activating (+M, -I) | ortho, para libretexts.org | C-6 |

| -F (Fluoro) | C-2 | Deactivating (-I, +M) | ortho, para csbsju.edu | C-3 |

| -F (Fluoro) | C-4 | Deactivating (-I, +M) | ortho, para csbsju.edu | C-3 |

| -NO₂ (Nitro) | C-5 | Strongly Deactivating (-I, -M) | meta youtube.com | C-3 |

Advanced Computational and Theoretical Studies on 1 Benzyloxy 2,4 Difluoro 5 Nitrobenzene

Quantum Chemical Characterization of Electronic Properties

The electronic nature of a molecule is fundamental to understanding its reactivity and intermolecular interactions. Quantum chemical calculations provide invaluable insights into these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity.

For 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene, an FMO analysis would typically be performed using Density Functional Theory (DFT) calculations, often with a basis set such as 6-311++G(d,p). The resulting data would be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions typically indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

An ESP analysis of this compound would reveal the influence of the electron-withdrawing nitro and fluoro groups and the electron-donating benzyloxy group on the charge distribution of the benzene (B151609) ring. This would provide insights into the molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds or π-π stacking. The analysis would also include a table of Mulliken or Natural Bond Orbital (NBO) atomic charges.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Charge (a.u.) |

|---|---|

| O (Nitro) | Data not available |

| N (Nitro) | Data not available |

| F (C2) | Data not available |

| F (C4) | Data not available |

Reaction Pathway Modeling and Kinetic Predictions

Computational modeling can elucidate the mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Geometries and Activation Energies for Key Transformations

For any chemical transformation involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state (TS) geometry. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction.

A computational study would identify the bond lengths and angles of the transition state structure and calculate the activation energy for the rate-determining step.

Table 3: Hypothetical Activation Energy for a Key Transformation of this compound

| Reaction | Activation Energy (kcal/mol) |

|---|

Solvation Effects in Computational Reaction Simulations

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and kinetics. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of solvent-solute interactions.

Simulations incorporating solvation effects would provide more realistic predictions of activation energies and reaction outcomes for this compound in different solvent environments.

Conformational Landscape and Dynamic Behavior of the Benzyloxy Group

The benzyloxy group in this compound is not rigid and can rotate around the C-O-C bonds. This rotation gives rise to different conformers with varying energies. A conformational analysis would involve scanning the potential energy surface by systematically changing the relevant dihedral angles. This would identify the lowest energy (most stable) conformer and any other low-energy conformers that might be populated at room temperature.

Understanding the conformational preferences is important as the geometry of the molecule can affect its reactivity and biological activity. The results of such an analysis would typically be presented as a potential energy scan plot and a table of relative energies of the stable conformers.

Table 4: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Data not available | 0.00 |

Integration with Machine Learning and Data-Driven Synthesis Planning Frameworks (e.g., Open Reaction Databases)

The foundation of any data-driven approach is the availability of large, well-structured datasets. Open reaction databases are becoming increasingly vital resources for training machine learning models. These repositories contain vast amounts of information on chemical reactions, including reactants, reagents, solvents, temperatures, and yields, extracted from patents and academic literature. For a specific compound like this compound, these databases can be queried to identify known synthetic methods or analogous reactions involving structurally similar molecules.

Machine learning algorithms can leverage this data to build predictive models for key synthetic steps. A crucial reaction in the synthesis of this compound is likely the nucleophilic aromatic substitution (SNAr) of a precursor like 1,2,4-trifluoro-5-nitrobenzene (B1295072) with benzyl (B1604629) alcohol in the presence of a base. An ML model trained on a diverse set of SNAr reactions could predict the optimal base, solvent, and temperature to maximize the yield of the desired product while minimizing the formation of byproducts.

Predictive Modeling of Reaction Yields and Conditions

By analyzing thousands of similar reactions, a machine learning model can identify complex relationships between reaction parameters and outcomes that may not be immediately obvious to a human chemist. For the synthesis of this compound, a hypothetical dataset could be used to train a regression model to predict the reaction yield.

Table 1: Hypothetical Data for Machine Learning Model Training on the Synthesis of this compound

| Entry | Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1,2,4-Trifluoro-5-nitrobenzene | Benzyl Alcohol | NaH | DMF | 25 | 2 | 75 |

| 2 | 1,2,4-Trifluoro-5-nitrobenzene | Benzyl Alcohol | K2CO3 | Acetone | 60 | 4 | 60 |

| 3 | 1,2,4-Trifluoro-5-nitrobenzene | Benzyl Alcohol | Cs2CO3 | Acetonitrile | 80 | 1 | 85 |

| 4 | 1,2,4-Trifluoro-5-nitrobenzene | Benzyl Alcohol | Et3N | THF | 25 | 6 | 30 |

| 5 | 1-Chloro-2,4-difluoro-5-nitrobenzene | Benzyl Alcohol | NaH | DMF | 25 | 3 | 65 |

This data, when fed into a suitable algorithm (e.g., random forest, gradient boosting), allows the model to learn the intricate interplay of these variables. The trained model can then be used to predict the yield for a new set of reaction conditions, enabling chemists to perform in silico experiments to identify the most promising synthetic routes before heading to the lab.

Data-Driven Retrosynthesis and Novel Pathway Discovery

Beyond optimizing existing reactions, machine learning is also revolutionizing retrosynthetic analysis. Data-driven retrosynthesis tools can propose synthetic pathways for a target molecule by "working backward" from the product to commercially available starting materials. These tools are trained on massive reaction databases and learn to recognize common bond disconnections and strategic synthetic transformations.

For this compound, a retrosynthesis algorithm might propose several potential routes, including the aforementioned SNAr reaction. Furthermore, it could suggest alternative, less intuitive pathways that a human chemist might overlook.

Integration with Computational Chemistry for Feature Engineering

The predictive power of machine learning models can be significantly enhanced by incorporating features derived from computational chemistry. For instance, Density Functional Theory (DFT) calculations can provide quantitative descriptors for the reactants and transition states involved in the synthesis of this compound.

Table 2: Hypothetical Computationally-Derived Descriptors for Machine Learning Input

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Fukui Index (f-) on C-1 |

|---|---|---|---|---|

| 1,2,4-Trifluoro-5-nitrobenzene | -8.5 | -3.2 | 3.5 | 0.25 |

| 1-Chloro-2,4-difluoro-5-nitrobenzene | -8.2 | -3.0 | 3.8 | 0.22 |

By including these quantum chemical descriptors as input features for the machine learning model, a more physically meaningful and accurate prediction of reactivity and yield can be achieved. For example, the LUMO energy of the electrophile (the substituted nitrobenzene) and the HOMO energy of the nucleophile (benzyl alcohol) can provide insights into the reaction's feasibility and kinetics.

Research Applications and Utility of 1 Benzyloxy 2,4 Difluoro 5 Nitrobenzene in Synthetic Strategy

Cornerstone in the Synthesis of Novel Fluorinated Aromatic Scaffolds

The presence of fluorine atoms in organic molecules can dramatically influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for the introduction of fluorine into aromatic systems is of paramount importance. 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene serves as a key starting material for the synthesis of a variety of fluorinated aromatic scaffolds.

The reactivity of the fluorine atoms towards nucleophilic displacement allows for the regioselective introduction of various substituents. This is particularly useful in the construction of polysubstituted aromatic rings with precisely controlled substitution patterns. The differential reactivity of the two fluorine atoms, influenced by the electronic effects of the nitro and benzyloxy groups, can be exploited to achieve sequential substitutions, further enhancing the synthetic utility of this building block.

Precursor for Advanced Pharmaceutical Intermediates

Fluorinated aromatic moieties are prevalent in a wide range of pharmaceuticals. The strategic incorporation of fluorine can lead to improved drug efficacy and pharmacokinetic profiles. While specific examples directly citing this compound as a precursor in publicly available literature are limited, its structural motifs are found in various advanced pharmaceutical intermediates.

The general synthetic strategy involves the displacement of one or both fluorine atoms with nucleophiles such as amines, alcohols, or thiols to construct the core of a desired pharmaceutical scaffold. The nitro group can then be reduced to an amine, which can be further functionalized, or it can be a key pharmacophoric feature itself. The benzyloxy group can be deprotected at a later stage to reveal a phenol (B47542), providing another handle for modification. This multi-faceted reactivity allows for the efficient assembly of complex molecules from a single, readily available starting material.

Table 1: Potential Pharmaceutical Scaffolds Accessible from this compound

| Nucleophile | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|

| Primary Amine | Substituted 2,4-diamino-5-nitrobenzene derivative | Kinase inhibitors, Antivirals |

| Secondary Amine | Substituted 2,4-diamino-5-nitrobenzene derivative | GPCR modulators |

| Phenol | Substituted diphenyl ether | Antibacterials, Antifungals |

Building Block for Agrochemical Compounds

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on the development of novel, effective, and environmentally benign crop protection agents. Fluorinated compounds have demonstrated significant potential as herbicides, insecticides, and fungicides. The difluoronitrobenzene core of this compound is a key component in several classes of agrochemicals.

The synthetic versatility of this compound allows for the creation of large libraries of analogues for screening and optimization of biological activity. By systematically varying the nucleophiles used to displace the fluorine atoms, chemists can fine-tune the properties of the resulting compounds to maximize their efficacy against specific pests or weeds while minimizing their impact on non-target organisms.

Versatile Reagent in Multi-Step Organic Synthesis for Diverse Molecular Architectures

The utility of this compound extends beyond its role as a precursor for specific classes of compounds. Its predictable reactivity and the presence of multiple functional groups make it a valuable reagent in multi-step total synthesis of complex natural products and other intricate molecular architectures.

The sequential nature of the nucleophilic aromatic substitution reactions that can be performed on this scaffold allows for the controlled and stepwise construction of highly substituted aromatic rings. This level of control is crucial in total synthesis, where the precise arrangement of substituents is often critical for biological activity. Furthermore, the nitro and benzyloxy groups can be manipulated at various stages of a synthetic sequence to unmask new functionalities or to direct the reactivity of other parts of the molecule.

Development of Structure-Activity Relationship (SAR) Models for Related Compounds

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and agrochemical development. By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can develop models that predict the activity of novel analogues. While specific SAR studies on this compound are not extensively documented, its structure provides an excellent platform for such investigations.

Systematic Derivatization via Modifications of the Benzyloxy Moiety

The benzyloxy moiety, while often employed as a protecting group, can also be a key determinant of a molecule's biological activity. Systematic modifications of this group can provide valuable insights into the SAR of a particular class of compounds. For instance, the phenyl ring of the benzyloxy group can be substituted with various electron-donating or electron-withdrawing groups to probe the electronic requirements of the binding pocket of a biological target.

Table 2: Potential Modifications of the Benzyloxy Moiety for SAR Studies

| Modification | Rationale |

|---|---|

| Substitution on the phenyl ring (e.g., -Cl, -F, -OCH₃, -CF₃) | Probe electronic and steric effects on binding affinity. |

| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | Explore the impact of different aromatic systems on activity. |

| Variation of the linker between the oxygen and the aromatic ring | Investigate the importance of linker length and flexibility. |

Investigation of Positional and Substituent Effects on Chemical Reactivity and Selectivity

The arrangement of the substituents on the aromatic ring of this compound has a profound impact on its chemical reactivity and the regioselectivity of nucleophilic substitution reactions. The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. In this molecule, both fluorine atoms are in activated positions.

The fluorine at C-2 is ortho to the nitro group, while the fluorine at C-4 is para. The relative reactivity of these two positions towards a given nucleophile will depend on a combination of electronic and steric factors. A detailed investigation of these effects, by reacting the compound with a variety of nucleophiles and analyzing the product distribution, can provide valuable data for understanding and predicting the outcomes of SNAr reactions on polysubstituted aromatic systems. This knowledge is crucial for the rational design of synthetic routes to complex target molecules.

Contribution to the Synthesis of Specialty Chemicals and Materials

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for the creation of more complex specialty chemicals. Its utility stems from the specific arrangement of its functional groups: two fluorine atoms, a nitro group, and a benzyloxy group attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group activates the fluorine atoms, particularly the one in the para position, for nucleophilic aromatic substitution (SNAr) reactions. nbinno.com This heightened reactivity allows for the selective introduction of a wide array of nucleophiles, leading to the formation of diverse molecular scaffolds.

The benzyloxy group typically serves as a protecting group for a phenol. wikipedia.org This allows for chemical transformations on other parts of the molecule without affecting the hydroxyl group. The benzyl (B1604629) group can be removed later in the synthetic sequence through various methods, such as catalytic hydrogenation, to reveal the free phenol, which can then be used for further functionalization or may be a key feature for the final product's function.

The primary application of this compound in the synthesis of specialty chemicals lies in its ability to react with various nucleophiles to construct substituted aromatic compounds. These products can be valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. For instance, reaction with amines can lead to the formation of substituted anilines, which are precursors to a wide range of biologically active compounds, including heterocyclic systems like benzimidazoles. sigmaaldrich.com Similarly, reaction with thiols or alcohols can introduce thioether or ether linkages, respectively.

The sequential displacement of the two fluorine atoms with different nucleophiles offers a pathway to highly functionalized and unsymmetrical aromatic compounds. This step-wise reactivity is crucial for building molecular complexity in a controlled manner.

Below is a table illustrating potential synthetic transformations of this compound with various nucleophiles to generate specialty chemical intermediates.

| Nucleophile | Reagent Example | Resulting Moiety after SNAr | Potential Application of Product |

| Amine | Aniline (B41778) | N-phenyl aniline derivative | Synthesis of dyes, pharmaceuticals |

| Thiol | Thiophenol | Thioether derivative | Precursor for agrochemicals, materials |

| Alcohol | Methanol | Anisole derivative | Intermediate for fragrances, solvents |

| Azide (B81097) | Sodium Azide | Aryl azide derivative | Precursor for triazole synthesis (Click Chemistry) |

Application in Biochemical Studies for Investigating Enzyme-Substrate Interactions

In the realm of biochemical studies, this compound serves as a valuable starting material for the synthesis of molecular probes and potential enzyme inhibitors. The core structure, a substituted nitrobenzene, is a common scaffold in medicinal chemistry. By strategically modifying this template, researchers can design and create libraries of compounds for screening against various enzymatic targets to investigate enzyme-substrate interactions.

The general strategy involves using the activated fluorine atoms for nucleophilic aromatic substitution to introduce different functional groups that can interact with specific residues in an enzyme's active site. The nitro group can be reduced to an amine, providing another point for diversification. The benzyloxy-protected phenol is particularly important; the bulky benzyl group can influence binding, and its subsequent removal can unmask a hydroxyl group capable of forming crucial hydrogen bonds with the enzyme. A related compound, 1-benzyloxy-4-nitrobenzene, has been noted as an important intermediate in the synthesis of irreversible inhibitors of tyrosine kinases. researchgate.net

For example, by reacting this compound with a variety of amino acids or other small biomolecules, a library of potential inhibitors can be generated. These compounds can then be tested in enzymatic assays to determine their inhibitory activity. Structure-activity relationship (SAR) studies on these synthesized molecules can provide valuable insights into the structural requirements for binding to the enzyme's active site, thereby guiding the design of more potent and selective inhibitors.

The table below presents hypothetical examples of how this compound can be used as a scaffold to generate potential enzyme inhibitors for biochemical studies.

| Nucleophilic Reagent | Resulting Inhibitor Scaffold | Potential Enzyme Target Class | Rationale for Interaction |

| Glycine methyl ester | Substituted N-phenylglycine derivative | Proteases | Carboxylate can interact with cationic residues in the active site. |

| Cysteine | Substituted aminophenyl-cysteine adduct | Kinases | Thiol group can form covalent bonds or hydrogen bonds. |

| Ethanolamine | Substituted aminophenyl-ethanolamine adduct | Transferases | Terminal hydroxyl can act as a hydrogen bond donor/acceptor. |

| Piperazine (B1678402) | Substituted N-phenylpiperazine derivative | GPCRs, Kinases | Piperazine moiety is a common pharmacophore in CNS-active drugs. |

Emerging Research Directions and Future Prospects for 1 Benzyloxy 2,4 Difluoro 5 Nitrobenzene

Green Chemistry Approaches to Synthesis and Transformations of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of nitroaromatic compounds to minimize environmental impact and enhance safety. Future research on 1-(benzyloxy)-2,4-difluoro-5-nitrobenzene is likely to focus on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the implementation of catalyst systems that are recyclable and operate under milder reaction conditions.

One promising avenue is the use of solid-supported reagents and catalysts, which can simplify purification processes and reduce waste generation. For instance, traditional nitration methods often rely on strong acids, leading to corrosive and hazardous waste streams. Alternative approaches, such as solid acid catalysts or milder nitrating agents, are being investigated for the synthesis of related nitroaromatics and could be adapted for this specific compound. The goal is to improve the atom economy of the synthesis, ensuring that a maximal proportion of the starting materials is incorporated into the final product.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Impact |

| Waste Prevention | Development of one-pot synthesis protocols. | Reduced number of unit operations and solvent usage. |

| Atom Economy | Utilization of catalytic rather than stoichiometric reagents. | Higher efficiency and less byproduct formation. |

| Less Hazardous Chemical Syntheses | Replacement of corrosive acids with solid acid catalysts. | Improved safety and reduced environmental contamination. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or biodegradable solvents. | Reduced volatile organic compound (VOC) emissions. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions. | Faster reaction times and lower energy consumption. |

Exploration of Photocatalytic and Electrocatalytic Methodologies in its Reactivity

The nitro group of this compound is a key functional handle that can be transformed into a variety of other groups, most notably an amino group. Photocatalytic and electrocatalytic methods offer green and highly selective alternatives to traditional reduction methods that often require harsh reagents.

Photocatalysis utilizes light energy to drive chemical reactions. For the reduction of nitroaromatics, semiconductor-based photocatalysts can generate electron-hole pairs upon light irradiation, which can then be used to reduce the nitro group. This approach is attractive due to its use of a renewable energy source and the potential for high selectivity under mild conditions. Research in this area would involve screening different photocatalysts and reaction conditions to optimize the conversion of this compound to its corresponding aniline (B41778) derivative.

Electrocatalysis , on the other hand, employs an electric current to facilitate chemical transformations. The electrocatalytic hydrogenation of nitrobenzenes is a well-established field, and applying this to this compound could provide a highly controllable and efficient reduction method. The selectivity of the reaction can often be tuned by adjusting the applied potential, allowing for the formation of different reduction products if desired.

| Catalytic Method | Key Features | Potential Advantages for this compound |

| Photocatalysis | Utilizes light as an energy source; often employs semiconductor catalysts. | Mild reaction conditions, use of renewable energy, high selectivity. |

| Electrocatalysis | Driven by an electric current; can be finely controlled. | High efficiency, precise control over reaction selectivity, avoids chemical reducing agents. |

Development of Bio-conjugation Strategies Utilizing the Compound as a Chemical Probe

The presence of fluorine atoms in this compound imparts unique properties that are highly valuable in the development of chemical probes for biological applications. Fluorine can enhance metabolic stability and alter the electronic properties of a molecule, making it a desirable feature in drug discovery and chemical biology.

Future research could focus on utilizing this compound as a scaffold for the development of bioconjugation reagents. The nitro group can be reduced to an amine, which can then be further functionalized to attach to biomolecules such as proteins or peptides. The difluorinated aromatic ring can serve as a reporter group for techniques like ¹⁹F-NMR spectroscopy, which provides a clear background for studying biological systems. The development of such probes could aid in understanding disease mechanisms and in the development of new diagnostic tools.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical reactions involving this compound.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction as it proceeds in the NMR tube. It can provide valuable information on the formation of intermediates, reaction kinetics, and the influence of different reaction parameters.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize transient intermediates and byproducts, providing clues about the reaction pathway. Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment ions and gain structural information.

Computational Chemistry: In conjunction with experimental data, computational modeling can provide theoretical insights into reaction mechanisms, transition states, and the electronic properties of the molecules involved.

| Spectroscopic Technique | Information Gained | Application to this compound Reactions |

| In-situ NMR | Reaction kinetics, intermediate identification. | Understanding the step-by-step transformation of the compound. |

| Mass Spectrometry | Identification of products and intermediates. | Characterizing the full scope of a reaction's outcome. |

| Computational Modeling | Energetics of reaction pathways, transition state structures. | Predicting reactivity and guiding experimental design. |

High-Throughput Experimentation and Automation in Compound Synthesis and Screening

To accelerate the discovery of new applications and optimized reaction conditions for this compound, high-throughput experimentation (HTE) and automation are becoming indispensable tools. These approaches involve the use of robotic systems to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, solvents, and other reaction parameters.

For the synthesis of derivatives of this compound, automated platforms can be programmed to perform a series of reactions, purifications, and analyses. This not only increases the speed of research but also improves the reproducibility of the results. The data generated from HTE can be used to build predictive models for reaction outcomes, further accelerating the optimization process. The integration of automation in the synthesis and screening of compounds derived from this compound will undoubtedly play a crucial role in unlocking its full potential in various fields of chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) under basic conditions. For example, benzyloxy groups can be introduced via Williamson ether synthesis using benzyl bromide and a deprotonated phenol intermediate. Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred, with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to activate the aromatic ring. Temperature control (60–80°C) is critical to avoid side reactions. Purification is achieved via recrystallization or column chromatography .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the benzyloxy group (δ ~4.8–5.2 ppm for –OCH₂Ph), fluorine-coupled splitting patterns (due to adjacent F atoms), and nitro group deshielding effects.

- IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 265.22 (C₁₃H₉F₂NO₃). Fragmentation patterns include loss of benzyloxy (–OCH₂Ph, m/z 91) and nitro groups .

Q. What are the common chemical reactions involving the nitro group in this compound?

- Methodological Answer : The nitro group can undergo reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants like lithium aluminum hydride (LiAlH₄). Nitro-to-amine conversion is critical for generating intermediates in drug discovery. Competing pathways, such as over-reduction or ring fluorination side reactions, require careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions of this compound?

- Methodological Answer : The electron-withdrawing nitro (–NO₂) and fluorine atoms direct nucleophilic attack to the para position relative to the benzyloxy group. Computational studies (DFT calculations) can map charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Experimental validation involves competitive reactions with nucleophiles (e.g., methoxide, amines) under controlled conditions, analyzed via GC-MS or LC-HRMS .

Q. How can contradictory data on nitro group reduction efficiency be resolved?

- Case Study : Discrepancies in reduction yields (e.g., H₂/Pd-C vs. Zn/HCl) may arise from competing side reactions (e.g., dehalogenation of fluorine). Systematic optimization includes:

- Screening solvents (EtOH, THF) and acid/base additives.

- Monitoring reaction progress via in-situ FTIR or Raman spectroscopy.

- Post-reaction analysis using XPS to confirm amine formation and assess fluorine retention .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Degradation pathways (e.g., hydrolysis of the benzyloxy group or nitro reduction) are minimized by:

- Storing under inert atmosphere (Ar/N₂) at –20°C in amber vials.

- Adding stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition.

- Periodic purity checks via HPLC with UV detection at λ = 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.